![molecular formula C7H7ClN2O B1403174 1H-吡咯并[2,3-b]吡啶-2(3H)-酮盐酸盐 CAS No. 1427367-62-1](/img/structure/B1403174.png)
1H-吡咯并[2,3-b]吡啶-2(3H)-酮盐酸盐
描述
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of cancer .
科学研究应用
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling pathways, particularly those involving FGFRs.
作用机制
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, also known as 7-AZA-2-OXINDOLE HYDROCHLORIDE, are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride interacts with its targets by inhibiting the FGFRs. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride with FGFRs results in the inhibition of downstream signaling pathways that include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
生化分析
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound inhibits the activity of FGFR1, FGFR2, and FGFR3, thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These interactions are essential for understanding the compound’s potential in cancer therapy, as abnormal FGFR signaling is associated with various cancers.
Cellular Effects
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride has been observed to influence various cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis, particularly in breast cancer cell lines . The compound also affects cell migration and invasion, which are critical factors in cancer metastasis . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride involves its binding to the ATP-binding pocket of FGFRs, leading to the inhibition of receptor autophosphorylation . This inhibition prevents the activation of downstream signaling pathways, thereby reducing cell proliferation and inducing apoptosis. The compound’s ability to form hydrogen bonds with specific amino acids in the FGFRs’ active site is crucial for its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated sustained inhibitory effects on FGFR signaling and consistent induction of apoptosis in cancer cells . These findings suggest that the compound maintains its efficacy over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys, highlighting the compound’s involvement in hepatic and renal pathways.
Transport and Distribution
Within cells and tissues, 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues . Additionally, binding proteins in the blood help in its distribution to various organs, ensuring its therapeutic effects are localized to the desired sites .
Subcellular Localization
The subcellular localization of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s ability to target specific cellular compartments is influenced by post-translational modifications and targeting signals that direct it to the cytoplasmic region . This localization is crucial for its inhibitory activity, as it ensures the compound is in proximity to its target receptors.
准备方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride typically involves several steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of a Cu/Fe co-catalyst system that operates at 50°C in air, which facilitates the intramolecular C–H bond amination . Industrial production methods often scale up these laboratory procedures, ensuring the process is both cost-effective and efficient.
化学反应分析
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where specific substituents on the pyridine ring are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
相似化合物的比较
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but may have different substituents that alter its chemical properties and biological activities.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with applications in medicinal chemistry, particularly as kinase inhibitors.
Thiazolo[4,5-b]pyridines: These compounds also exhibit biological activities, including antithrombotic and antibacterial properties.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride lies in its potent FGFR inhibitory activity, making it a promising candidate for cancer therapy .
属性
IUPAC Name |
1,3-dihydropyrrolo[2,3-b]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-4-5-2-1-3-8-7(5)9-6;/h1-3H,4H2,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCWVOPQYFEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


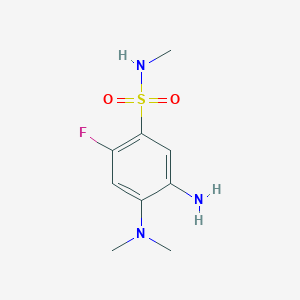

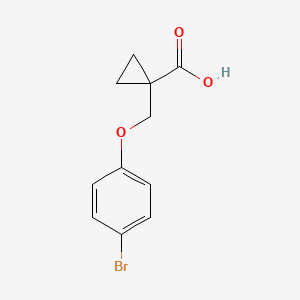
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
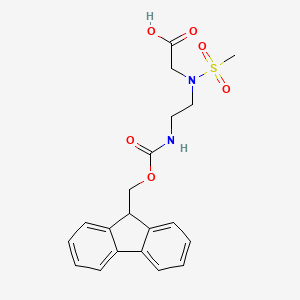


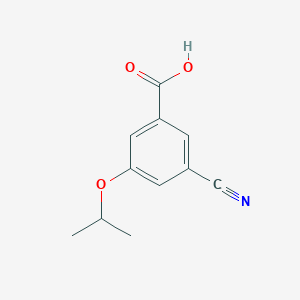
![1-Oxa-6-azaspiro[3.3]heptane](/img/structure/B1403105.png)
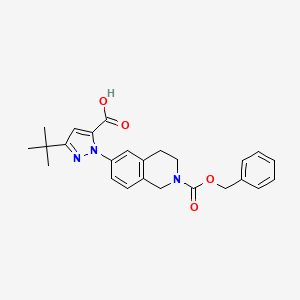

![7-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1403108.png)
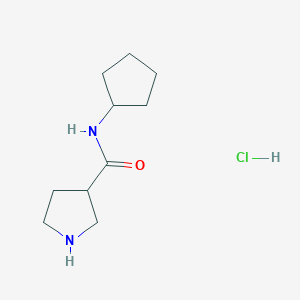
![3-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403110.png)
